Product packaging for 6-(Pyridin-2-ylmethoxy)nicotinic acid(Cat. No.:)

6-(Pyridin-2-ylmethoxy)nicotinic acid

Cat. No.: B11878022
M. Wt: 230.22 g/mol
InChI Key: HPWCNYHNRUWTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Pyridin-2-ylmethoxy)nicotinic acid is a synthetic nicotinic acid (vitamin B3) derivative designed for advanced chemical and pharmaceutical research . This compound serves as a versatile building block in medicinal chemistry, particularly for developing novel ligands that target specific biological pathways. Its core structure, which incorporates a nicotinic acid moiety linked via an ether bridge, makes it a valuable intermediate for synthesizing more complex molecules with potential applications in central nervous system (CNS) research and the study of metabolic processes . Researchers utilize this chemical for its potential role in creating subtype-selective compounds, aiding in the exploration of enzyme functions and receptor interactions. As a high-purity analytical standard, it is essential for method development and compound identification in various assay systems. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle the compound with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O3 B11878022 6-(Pyridin-2-ylmethoxy)nicotinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

6-(pyridin-2-ylmethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H10N2O3/c15-12(16)9-4-5-11(14-7-9)17-8-10-3-1-2-6-13-10/h1-7H,8H2,(H,15,16)

InChI Key

HPWCNYHNRUWTNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 6 Pyridin 2 Ylmethoxy Nicotinic Acid and Its Structural Analogs

Retrosynthetic Analysis and Established Synthetic Routes to the Core Structure

A logical retrosynthetic analysis of 6-(pyridin-2-ylmethoxy)nicotinic acid reveals two primary disconnection points around the central ether linkage. This suggests a convergent synthesis approach, where the nicotinic acid and pyridine (B92270) fragments are synthesized separately and then coupled in a final step. The most prominent and well-established method for forming this ether bond is the Williamson ether synthesis. wikipedia.orggoogle.compatsnap.comnih.gov

This strategy involves the reaction of a nucleophilic oxygen, typically an alkoxide, with an electrophilic carbon bearing a good leaving group. In the context of this compound, two main pathways emerge from this retrosynthetic disconnection:

Pathway A: Reaction of the alkoxide of 6-hydroxynicotinic acid (or its ester) with an activated pyridin-2-ylmethanol derivative, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine.

Pathway B: Reaction of the alkoxide of pyridin-2-ylmethanol with a 6-halonicotinic acid derivative (e.g., 6-chloronicotinic acid or 6-bromonicotinic acid).

Pathway A is generally preferred due to the higher reactivity of benzylic-type halides like 2-(chloromethyl)pyridine compared to the deactivation of the 6-position of the nicotinic acid ring towards nucleophilic aromatic substitution.

The synthesis of the key precursor, 6-hydroxynicotinic acid, is well-documented. nih.gov It can be prepared from coumalic acid through a series of reactions involving esterification to methyl coumalate, followed by treatment with ammonia. nih.gov Alternatively, enzymatic hydroxylation of nicotinic acid offers a greener route. nih.govresearchgate.net For the etherification reaction, the carboxylic acid of 6-hydroxynicotinic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions. chemicalbook.comenvironmentclearance.nic.ingoogle.com

The other key precursor, 2-(chloromethyl)pyridine, can be synthesized from pyridin-2-ylmethanol, which is commercially available, through reaction with a chlorinating agent like thionyl chloride.

The Williamson ether synthesis itself is typically carried out in the presence of a base to deprotonate the hydroxyl group of the 6-hydroxynicotinic acid ester. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or silver carbonate (Ag₂CO₃) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). chemicalbook.com The reaction is often heated to facilitate the substitution. Following the etherification, the ester group is hydrolyzed under basic or acidic conditions to yield the final carboxylic acid.

Table 1: Established Synthetic Routes to this compound Core Structure
ReactantsReagents and ConditionsProductYield (%)Reference
Ethyl 6-hydroxynicotinate, 2-(Chloromethyl)pyridineNaH, DMF, rt to 60 °CEthyl 6-(pyridin-2-ylmethoxy)nicotinateNot reportedGeneral Williamson Synthesis Principle wikipedia.orggoogle.com
Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, Methyl iodideAg₂CO₃, 50 °C, 16 hEthyl 6-methoxy-2-methylnicotinate75 chemicalbook.com
Nicotinic acidOxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acidNicotinic acidHigh nih.govresearchgate.net
Coumalic acid1. H₂SO₄, CH₃OH; 2. NH₄OH6-Hydroxynicotinic acidGood nih.gov

Advanced Synthetic Strategies for Regioselective and Stereoselective Functionalization

Building upon the core synthesis, advanced strategies can be employed to introduce functional groups at specific positions on either the nicotinic acid or the pyridine ring, leading to a diverse range of analogs.

Regioselective Functionalization:

The inherent reactivity of the pyridine rings allows for regioselective functionalization. For the nicotinic acid core, electrophilic aromatic substitution is directed by the existing substituents. The carboxylic acid group is a deactivating meta-director, while the ether linkage at the 6-position is an activating ortho-, para-director. This interplay allows for selective substitution at the C-5 position.

On the pyridin-2-ylmethoxy moiety, the nitrogen atom directs electrophilic substitution to the C-3 and C-5 positions. Furthermore, directed ortho-metalation (DoM) can be a powerful tool for regioselective functionalization. By using a directing group, such as an amide or an oxazoline, it is possible to deprotonate a specific ortho position with a strong base (e.g., n-butyllithium), followed by quenching with an electrophile to introduce a substituent with high regiocontrol.

Stereoselective Functionalization:

The introduction of chirality can be achieved through several methods. One approach is to use a chiral starting material for the pyridin-2-ylmethoxy moiety. For instance, enantiomerically pure substituted pyridin-2-ylmethanols can be synthesized and then coupled with the nicotinic acid core. Asymmetric reduction of a ketone precursor to the corresponding chiral alcohol is a common method. nih.gov

Another strategy involves the use of chiral catalysts for reactions on the pre-formed scaffold. For example, asymmetric hydrogenation of a double bond introduced into one of the pyridine rings can lead to chiral piperidine (B6355638) derivatives. whiterose.ac.uk The development of stereoselective dearomatization reactions of pyridines also opens up avenues for creating complex, three-dimensional structures. whiterose.ac.uk

Modular Approaches for Diversity-Oriented Synthesis of Analogs

Diversity-oriented synthesis (DOS) aims to rapidly generate a library of structurally diverse molecules from a common starting material. For this compound analogs, a modular approach is highly effective. chemicalbook.comenvironmentclearance.nic.inresearchgate.netnih.govnih.gov This involves preparing a set of functionalized nicotinic acid precursors and a library of substituted pyridin-2-ylmethanol derivatives, which can then be combined in a combinatorial fashion.

The key to a successful DOS strategy is the use of robust and high-yielding reactions that are tolerant of a wide range of functional groups. The Williamson ether synthesis, when optimized, can serve this purpose. Alternatively, modern cross-coupling reactions, such as the Buchwald-Hartwig amination for the synthesis of amino-substituted analogs or Suzuki and Stille couplings for the introduction of carbon-carbon bonds, can be employed to modify a halogenated precursor. researchgate.net

For instance, a 6-chloronicotinic acid ester can be used as a versatile intermediate. It can undergo Williamson ether synthesis with a library of substituted pyridin-2-ylmethanols. Alternatively, it can be subjected to various palladium-catalyzed cross-coupling reactions to introduce diversity at the 6-position before the introduction of the pyridin-2-ylmethoxy moiety.

Table 2: Modular Synthesis Approaches for Analog Diversification
Core ScaffoldDiversification ReactionReagents and ConditionsResulting AnalogsReference
Ethyl 6-chloronicotinateSuzuki CouplingArylboronic acid, Pd catalyst, base6-Aryl-substituted nicotinatesGeneral Principle
6-BromonicotineFree radical alkylationAlkylating agent, radical initiator6-Alkyl-substituted nicotine (B1678760) analogs researchgate.net
α,β-Unsaturated ketoxime O-pentafluorobenzoatesCu-catalyzed cross-coupling/electrocyclizationAlkenylboronic acids, Cu catalystHighly substituted pyridines chemicalbook.comresearchgate.net
Substituted nicotinic acidEsterification and amidationVarious alcohols/amines, coupling agentsEster and amide derivatives nih.govresearchgate.netchemistryjournal.net

Modification of the Nicotinic Acid Core and Its Impact on Synthetic Accessibility

Modifying the nicotinic acid core can significantly influence the biological activity and physical properties of the final compound. Such modifications can also impact the synthetic route's feasibility.

Introducing substituents on the nicotinic acid ring can alter its electronic properties, which in turn affects the reactivity of the 6-position in the Williamson ether synthesis. Electron-withdrawing groups, such as nitro or cyano, will deactivate the ring towards nucleophilic substitution, potentially requiring harsher reaction conditions or alternative coupling strategies like palladium-catalyzed etherification. Conversely, electron-donating groups can enhance the nucleophilicity of the 6-hydroxy group, facilitating the etherification.

The synthesis of substituted nicotinic acids can be achieved through various methods, including the oxidation of substituted pyridines or through multi-step sequences starting from acyclic precursors. nih.govresearchgate.netoaepublish.comyoutube.com For example, 6-methylnicotinic acid can be synthesized by the oxidation of 2-methyl-5-ethylpyridine. environmentclearance.nic.ingoogle.com

Systematic Elaboration of the Pyridin-2-ylmethoxy Moiety

The pyridin-2-ylmethoxy moiety offers numerous opportunities for systematic elaboration to explore structure-activity relationships. Substituents can be introduced onto the pyridine ring or the methylene (B1212753) bridge.

Functionalization of the pyridine ring can be achieved before or after the etherification step. Pre-functionalized 2-(hydroxymethyl)pyridines can be prepared through various synthetic routes. For example, 2,6-bis(hydroxymethyl)pyridine can be synthesized via biocatalysis from 2,6-lutidine. rsc.org Halogenated pyridin-2-ylmethanol derivatives can serve as versatile handles for further modification via cross-coupling reactions.

Introducing substituents on the methylene bridge can be more challenging and may require the synthesis of appropriately substituted pyridin-2-yl precursors. For instance, starting with a substituted picolinic acid, reduction of the carboxylic acid to the alcohol would yield a functionalized pyridin-2-ylmethanol.

Computational and Theoretical Investigations of 6 Pyridin 2 Ylmethoxy Nicotinic Acid S Molecular Interactions

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of a molecule's behavior and its interactions with potential biological targets. These techniques are crucial for understanding the conformational flexibility and the intricate dance between a ligand and its receptor.

Ligand-Target Interaction Dynamics and Binding Site Flexibility

Molecular dynamics (MD) simulations can elucidate the dynamic interplay between 6-(Pyridin-2-ylmethoxy)nicotinic acid and a putative biological target, such as a nicotinic acetylcholine (B1216132) receptor. nih.govmdpi.com These simulations, often spanning hundreds of nanoseconds, can reveal how the ligand settles into a binding pocket and how the protein structure accommodates the ligand. mdpi.com For instance, MD studies on related nicotinic ligands have shown that the flexibility of certain loops within the receptor's binding site is critical for achieving an optimal fit. nih.gov It is plausible that the pyridine (B92270) nitrogen atoms of this compound could form key hydrogen bonds with amino acid residues in a receptor's binding site, a common interaction for nicotinic ligands. nih.govresearchgate.net

Molecular Docking and Virtual Screening Applications

Molecular docking and virtual screening are powerful computational tools for identifying potential biological targets and predicting how a ligand might bind to them.

Structure-Based Virtual Screening for Putative Biological Targets

Given the structural similarity of this compound to known nicotinic ligands, structure-based virtual screening could be employed to identify its potential protein targets. nih.govnih.gov In this approach, the 3D structure of the ligand is computationally docked against a library of protein structures, often focused on a particular family of receptors like nAChRs. The docking scores, which estimate the binding affinity, can then be used to rank and prioritize potential targets for further experimental validation. This method has been successfully used to identify novel inhibitors for various enzymes and receptors. nih.gov

Prediction of Binding Modes and Key Intermolecular Interactions

Molecular docking simulations can predict the preferred binding orientation of this compound within a target's active site. For nAChRs, it is well-established that a cation-pi interaction between the ligand's cationic center and a conserved tryptophan residue is crucial. nih.govresearchgate.net It is likely that the protonated pyridine nitrogen of the nicotinic acid moiety could participate in such an interaction. Furthermore, the ether oxygen and the second pyridine nitrogen can act as hydrogen bond acceptors, forming interactions with backbone NH groups or side chains of amino acids within the binding site. nih.gov

Table 1: Predicted Intermolecular Interactions of this compound with a Homology Model of the α4β2 nAChR Binding Site

Interacting Ligand Atom/GroupInteracting Receptor ResidueInteraction Type
Pyridine Nitrogen (Nicotinic Acid)Tryptophan (Trp)Cation-Pi
Ether OxygenBackbone NH of LeucineHydrogen Bond
Pyridine Nitrogen (Pyridylmethoxy)Side Chain of ThreonineHydrogen Bond
Carboxylic AcidSide Chain of LysineSalt Bridge

This table presents hypothetical data based on docking studies of similar nicotinic ligands.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational techniques that relate the chemical structure of a series of compounds to their biological activity, guiding the design of more potent and selective molecules.

QSAR studies on derivatives of nicotinic acid and other cholinergic ligands have demonstrated that physicochemical properties such as lipophilicity and the steric volume of substituents significantly influence binding affinity. dntb.gov.uaresearchgate.net For a series of analogs of this compound, a QSAR model could be developed to correlate variations in their structure with their activity at a specific receptor subtype. mdpi.com Such a model could reveal, for example, that increasing the lipophilicity of a particular region of the molecule enhances its activity, while bulky substituents at another position are detrimental. researchgate.net

Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. dovepress.com A pharmacophore model for ligands of a specific nAChR subtype could be generated based on a set of known active compounds. researchgate.net this compound could then be evaluated against this model to assess its potential for activity. A typical pharmacophore for nAChR agonists includes a cationic center and a hydrogen bond acceptor at a specific distance from each other. nih.govresearchgate.net

Development of Predictive Models for Biological Activity (Computational focus)

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of modern drug discovery, enabling the prediction of a compound's biological activity based on its physicochemical properties. For a series of compounds including derivatives of this compound, a QSAR model could be developed to correlate structural features with a specific biological endpoint, such as enzyme inhibition or receptor binding affinity.

The development of such a model would typically involve the following steps:

Data Set Curation: A dataset of compounds with known biological activities, structurally related to this compound, would be assembled.

Descriptor Calculation: A wide array of molecular descriptors, including constitutional, topological, geometrical, and electronic properties, would be calculated for each compound.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) would be employed to build a predictive model. For instance, a study on pyrimidine (B1678525) derivatives used both MLR and ANN to develop QSAR models for VEGFR-2 receptor inhibition, demonstrating the superior predictive power of the non-linear ANN model. nih.gov

Model Validation: The robustness and predictive capability of the developed QSAR model would be rigorously assessed using internal and external validation techniques.

A hypothetical QSAR study on a series of nicotinic acid derivatives might yield a model that identifies key descriptors influencing their biological activity.

DescriptorTypeCorrelation with ActivitySignificance
LogP LipophilicityPositiveImportant for membrane permeability and reaching the target site.
Topological Polar Surface Area (TPSA) PolarityNegativeHigh TPSA may hinder passage through biological membranes.
Molecular Weight (MW) SizeNegativeLarger molecules may have reduced bioavailability.
Number of Hydrogen Bond Donors/Acceptors Bonding PotentialPositiveCrucial for specific interactions with the biological target.

This predictive model would serve as a valuable tool for designing new analogs of this compound with potentially enhanced biological activity.

Identification of Critical Structural Features for Target Engagement

Molecular docking simulations are instrumental in elucidating the binding mode of a ligand within the active site of a biological target. For this compound, docking studies could be performed against a relevant protein target to identify the critical structural features necessary for effective binding.

The process would involve:

Target Preparation: The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of this compound would be generated and optimized.

Docking Simulation: Using software like AutoDock or MOE, the ligand would be docked into the active site of the protein. The simulation would generate multiple binding poses, ranked by a scoring function.

Analysis of the top-ranked docking poses would reveal key interactions, such as:

Hydrogen Bonding: The carboxylic acid moiety of the nicotinic acid ring is a prime candidate for forming hydrogen bonds with amino acid residues in the active site. The nitrogen atoms in the pyridine rings can also act as hydrogen bond acceptors.

π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The methoxy (B1213986) linker and other nonpolar regions of the molecule can form favorable hydrophobic interactions.

A study on nicotinoylglycylglycine hydrazide derivatives highlighted the importance of hydrogen bonding interactions with specific serine, glutamate (B1630785), and glutamine residues within the active site of penicillin-binding protein 3. nih.gov Similarly, for this compound, specific amino acid interactions would be identified as critical for its binding affinity.

Structural FeaturePotential InteractionInteracting Amino Acid Residues (Hypothetical)
Carboxylic Acid Hydrogen Bonding, Ionic InteractionArginine, Lysine, Serine
Pyridine Ring (Nicotinic Acid) π-π StackingPhenylalanine, Tyrosine
Ether Linkage Hydrogen Bond AcceptorThreonine, Asparagine
Pyridine Ring (Methoxy side) π-π Stacking, Hydrogen Bond AcceptorHistidine, Tryptophan

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Electronic Descriptors and Their Correlation with Biological Activity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. For this compound, DFT calculations can be used to determine a range of electronic descriptors that can be correlated with its biological activity.

Key electronic descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This can predict sites for non-covalent interactions with a biological target.

Atomic Charges: Calculating the partial charges on each atom can help in understanding electrostatic interactions and reactivity.

A study on a nicotinohydrazide derivative used DFT calculations to analyze its electronic structure, including HOMO-LUMO analysis and MEP mapping, to understand its reactivity and potential interaction sites. researchgate.net

Electronic DescriptorCalculated Value (Hypothetical)Interpretation
HOMO Energy -6.5 eVIndicates the electron-donating capability.
LUMO Energy -1.2 eVIndicates the electron-accepting capability.
HOMO-LUMO Gap 5.3 eVSuggests good chemical stability.
Dipole Moment 3.5 DIndicates a polar nature, influencing solubility and interactions.

These descriptors can be used in QSAR models to provide a more fundamental understanding of the structure-activity relationship.

Reactivity Predictions and Potential Metabolic Hot Spots (Computational perspective only)

Computational methods can also predict the metabolic fate of a compound by identifying potential sites of metabolism (SOMs). This is crucial in early drug discovery to anticipate the formation of active or toxic metabolites. For this compound, computational tools can predict which parts of the molecule are most susceptible to metabolic enzymes, primarily Cytochrome P450 (CYP).

Methods for predicting metabolic hot spots include:

Reactivity-based approaches: These methods use quantum chemical calculations to determine the activation energies for reactions like hydrogen atom abstraction or epoxidation at different sites on the molecule.

Machine learning models: These models are trained on large datasets of known metabolic transformations to predict the likelihood of metabolism at specific atomic sites.

For this compound, potential metabolic transformations could include:

O-demethylation: Cleavage of the ether linkage.

Hydroxylation: Addition of a hydroxyl group to one of the pyridine rings.

Oxidation: Oxidation of the nitrogen atoms in the pyridine rings.

Computational tools can provide a ranked list of the most probable sites of metabolism, guiding further experimental studies. For instance, the accessibility of a particular hydrogen atom and the stability of the resulting radical can be calculated to predict the likelihood of CYP-mediated hydroxylation.

Potential Metabolic Hot SpotPredicted Metabolic ReactionRationale
Methylene (B1212753) bridge HydroxylationActivated C-H bond adjacent to an ether oxygen and a pyridine ring.
Pyridine rings Hydroxylation, N-oxidationElectron-rich aromatic systems are common substrates for CYPs.
Carboxylic acid GlucuronidationA common phase II metabolic pathway for carboxylic acids.

By leveraging these computational and theoretical approaches, a comprehensive profile of this compound's molecular interactions and potential biological behavior can be established, significantly accelerating its development as a potential therapeutic agent.

Biological Target Elucidation and Validation Strategies for 6 Pyridin 2 Ylmethoxy Nicotinic Acid

Proteomic and Interactomic Approaches for Target Identification

To cast a wide net and identify potential protein interactors of 6-(Pyridin-2-ylmethoxy)nicotinic acid from the complex cellular milieu, proteomic and interactomic methods are indispensable. nih.gov These approaches offer an unbiased view of the cellular proteins that physically or functionally associate with the small molecule.

Affinity-Based Proteomics with Chemical Probes of this compound

Affinity-based proteomics is a powerful technique to isolate and identify the binding partners of a small molecule. nih.govnih.gov This method relies on the design and synthesis of a chemical probe derived from this compound.

Probe Design and Synthesis: A chemical probe for this compound would typically consist of three key components: the parent molecule itself, a reactive group for covalent attachment to target proteins, and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for enrichment and detection. researchgate.netnih.gov The linker connecting the parent molecule to the reactive group and tag must be carefully chosen to minimize steric hindrance and preserve the original binding affinity of the compound. researchgate.net For this compound, potential points for linker attachment could be the carboxylic acid group or a position on the pyridine (B92270) rings that is not critical for its biological activity.

Target Fishing and Identification: The synthesized probe would be incubated with cell lysates or in living cells to allow for the formation of covalent adducts with its protein targets. researchgate.net The tagged protein-probe complexes can then be enriched using affinity purification methods, such as streptavidin beads for a biotinylated probe. nih.gov Following isolation, the captured proteins are typically identified using mass spectrometry-based proteomic techniques. nih.gov

Hypothetical Research Findings: While no specific studies on this compound are publicly available, a hypothetical affinity-based proteomics experiment could yield a list of potential protein binders. The data would be presented in a table format, ranking proteins by their enrichment scores and statistical significance.

Table 1: Hypothetical Hit List from an Affinity-Based Proteomics Screen with a this compound Probe

Protein IDProtein NameEnrichment Fold Changep-value
P12345Enzyme X15.2<0.001
Q67890Receptor Y10.5<0.005
A1B2C3Kinase Z8.1<0.01

Activity-Based Protein Profiling (ABPP) for Enzyme Targets

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology that utilizes reactive chemical probes to directly assess the functional state of entire enzyme families within a proteome. nih.govfrontiersin.org If this compound is suspected to target a specific class of enzymes, such as hydrolases or kinases, ABPP can be a highly effective strategy.

Probe Design and Application: ABPP probes are designed to react with the active site of a specific enzyme class in a mechanism-dependent manner. frontiersin.org For instance, if this compound were found to inhibit a family of serine hydrolases, a competitive ABPP experiment could be performed. In this setup, cell lysates would be pre-incubated with this compound, followed by treatment with a broad-spectrum serine hydrolase ABPP probe. The targets of the compound would be identified as the enzymes that show reduced labeling by the probe. magtechjournal.com

Potential Enzyme Targets: Given that its parent compound, nicotinic acid, has been shown to inhibit cytochrome P450 enzymes nih.gov, an initial ABPP screen could focus on this family of enzymes.

Biochemical and Biophysical Characterization of Target Interactions

Once a list of potential protein targets has been generated through proteomic approaches, it is crucial to validate these interactions using orthogonal biochemical and biophysical methods. These techniques provide quantitative data on the binding affinity and kinetics of the interaction between this compound and its putative targets.

Direct Binding Assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Direct binding assays are essential for confirming a physical interaction between a small molecule and a protein and for quantifying the thermodynamic and kinetic parameters of this interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov In a hypothetical experiment, purified recombinant protein identified from the proteomic screen would be titrated with this compound, and the resulting heat changes would be measured to determine the binding parameters. researchgate.netnih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. nih.gov For this compound, a purified candidate protein would be immobilized on the sensor chip, and a solution of this compound would be flowed over the surface. The resulting sensorgram would provide real-time data on the association and dissociation rates of the interaction, from which the binding affinity can be calculated. nih.gov

Table 2: Hypothetical Binding Data for this compound with Target Protein X

TechniqueParameterValue
ITCBinding Affinity (Kd)5.2 µM
Stoichiometry (n)1.1
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (ΔS)2.1 cal/mol·K
SPRAssociation Rate (kon)1.5 x 104 M-1s-1
Dissociation Rate (koff)7.8 x 10-2 s-1
Binding Affinity (Kd)5.2 µM

Enzyme Inhibition Kinetics and Mechanistic Studies

If the identified target is an enzyme, detailed kinetic studies are necessary to characterize the inhibitory mechanism of this compound.

Inhibition Assays: Standard enzyme assays would be performed in the presence of varying concentrations of the compound to determine its half-maximal inhibitory concentration (IC50).

Mechanistic Studies: To elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme activity would be measured at different substrate concentrations in the presence of a fixed concentration of the inhibitor. The data would be analyzed using graphical methods such as Lineweaver-Burk or Dixon plots. Based on the structural similarity to nicotinic acid, which inhibits certain cytochrome P450 enzymes by coordinating to the heme iron nih.gov, a similar mechanism could be investigated for this compound if a P450 enzyme is identified as a target.

Genetic and Cell Biology Approaches for Target Validation

The final and most critical step is to validate the biological relevance of the identified target in a cellular context. nih.govnuvisan.com Genetic and cell-based assays can provide strong evidence that the interaction between this compound and its target is responsible for the observed cellular phenotype.

Genetic Approaches: Techniques such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout can be used to deplete the expression of the candidate target protein in cells. drugtargetreview.com If the cellular effect of this compound is diminished or abolished in these target-depleted cells compared to control cells, it provides strong evidence for on-target activity. For instance, genome-wide association studies (GWAS) have linked genetic variants in the ACMSD gene, which is involved in niacin metabolism, to levels of niacin metabolites and vascular inflammation. nih.gov Similar genetic approaches could be used to investigate the pathways affected by this compound.

Cell-Based Assays: Cellular thermal shift assays (CETSA) can be used to confirm target engagement in intact cells. This method is based on the principle that a protein becomes more thermally stable upon ligand binding. nih.gov Furthermore, developing a cell-based reporter assay that is responsive to the activity of the target protein can be a powerful tool. drugtargetreview.com The effect of this compound on the reporter signal would be measured in both wild-type cells and cells where the target has been knocked down or knocked out. A loss of the compound's effect in the modified cells would validate the target. For example, cell-based assays have been successfully used to identify antagonists of various nicotinic acetylcholine (B1216132) receptor subtypes. nih.gov

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Investigations of 6 Pyridin 2 Ylmethoxy Nicotinic Acid Derivatives

Systematic Modifications of the Nicotinic Acid Carboxylic Acid Group

The carboxylic acid group of the nicotinic acid moiety is a critical pharmacophore, often involved in key interactions with biological targets. Its modification has been a primary strategy to modulate potency, selectivity, and pharmacokinetic properties.

Initial studies often involve the conversion of the carboxylic acid to its corresponding esters and amides to probe the necessity of the acidic proton and the hydrogen bonding capacity of the carboxylate. For instance, the synthesis of the methyl ester, methyl 6-(pyridin-2-ylmethoxy)nicotinate , and the primary amide, 6-(pyridin-2-ylmethoxy)nicotinamide , allows for an initial assessment of the impact of removing the negative charge and altering the hydrogen bond donor/acceptor profile.

Bioisosteric replacement is a more advanced strategy employed to fine-tune the properties of the carboxylic acid group. Bioisosteres are functional groups with similar steric and electronic properties that can elicit a similar biological response. Common bioisosteric replacements for carboxylic acids include tetrazoles, hydroxamic acids, and acylsulfonamides. The rationale behind these modifications is to improve metabolic stability, enhance cell permeability, or alter the pKa to optimize interactions with the target protein. For example, replacing the carboxylic acid with a tetrazole ring can maintain the acidic character while potentially improving oral bioavailability.

The following table summarizes the typical modifications of the carboxylic acid group and the expected impact on the molecule's properties.

ModificationRationalePotential Impact on Activity
Esterification (e.g., Methyl ester)Probe the importance of the acidic proton and negative charge.Often leads to decreased activity if an ionic interaction is crucial, but can improve cell permeability.
Amidation (e.g., Primary amide)Alter hydrogen bonding capacity and remove the negative charge.Activity is dependent on the specific hydrogen bonding interactions with the target.
Tetrazole replacementMimic the acidic character and charge distribution of the carboxylate.Can maintain or improve potency while potentially enhancing metabolic stability and oral absorption.
Acylsulfonamide replacementIntroduce a more acidic and sterically different acidic group.May lead to altered binding modes and improved pharmacokinetic profiles.

This table is illustrative and the actual impact on activity is target-dependent and requires experimental validation.

Exploration of Substituent Effects on the Pyridine (B92270) Ring

The two pyridine rings in 6-(pyridin-2-ylmethoxy)nicotinic acid offer multiple positions for substitution, allowing for a detailed exploration of the impact of steric and electronic factors on biological activity. Both the nicotinic acid ring and the pyridin-2-yl ring have been subjected to systematic modifications.

Substitutions on the Pyridin-2-yl Ring: Modifications on this ring can directly impact the interaction of this part of the molecule with the target protein. The placement of substituents can alter the lipophilicity and electronic nature of the pyridyl moiety. For example, studies on related 3-(2(S)-azetidinylmethoxy)pyridine analogs have shown that halogen substitution at the 5- or 6-position of the pyridine ring can lead to subnanomolar affinity for nicotinic acetylcholine (B1216132) receptors. In contrast, bulky substituents at the 2-position of a pyridine ring have been shown to cause notable changes in molecular geometry, which can be detrimental to binding affinity.

The following table provides a hypothetical SAR summary for substitutions on the pyridine rings based on general medicinal chemistry principles.

Position of SubstitutionType of SubstituentRationaleExpected Impact on Potency
Nicotinic Acid Ring (C4, C5)Small, non-polar (e.g., -CH3)Explore steric tolerance in the binding pocket.May be tolerated or lead to a slight increase/decrease in potency.
Nicotinic Acid Ring (C4, C5)Electron-withdrawing (e.g., -Cl, -F)Modulate ring electronics and introduce potential halogen bonds.Potentially increases potency if favorable interactions are formed.
Pyridin-2-yl Ring (C3', C4', C5', C6')Electron-donating (e.g., -OCH3)Increase electron density and potential for hydrogen bonding.Can either increase or decrease potency depending on the target's electronic requirements.
Pyridin-2-yl Ring (C3', C4', C5', C6')Electron-withdrawing (e.g., -CF3)Decrease electron density and increase lipophilicity.May enhance binding through specific hydrophobic or electronic interactions.

This table represents generalized expectations. The actual effects are highly dependent on the specific biological target and binding site topology.

Variation of the Methoxy (B1213986) Linker and its Conformational Impact

Replacing the ether oxygen with a sulfur atom to create a thioether linker is a common bioisosteric modification. This change can alter the bond angle and length of the linker, as well as its electronic properties and hydrogen bonding capacity. Similarly, replacing the oxygen with a methylene (B1212753) group (-CH2-CH2-) or an amino group (-NH-CH2-) introduces different degrees of flexibility and hydrogen bonding potential.

Lengthening or shortening the linker by adding or removing methylene units can also have a profound effect on activity. A longer, more flexible linker might allow the molecule to access different binding poses, which could lead to an increase or decrease in potency. Conversely, a shorter, more rigid linker can restrict the conformational freedom, which might be beneficial if it pre-organizes the molecule in the bioactive conformation.

Computational studies, such as conformational analysis, are often employed to predict the impact of linker modifications on the molecule's preferred three-dimensional structure. These studies can help rationalize observed SAR and guide the design of new analogs with optimized linker geometries.

The following data table illustrates potential linker modifications and their predicted conformational impact.

Linker ModificationRationalePredicted Conformational Impact
Thioether (-S-CH2-)Bioisosteric replacement for the ether.Alters bond angles and length, potentially leading to a different preferred conformation.
Methylene (-CH2-CH2-)Increase flexibility and remove hydrogen bond acceptor.Allows for a greater range of accessible conformations.
Amino (-NH-CH2-)Introduce a hydrogen bond donor and a basic center.Can form new hydrogen bonds and influence the overall charge state of the molecule, leading to different conformational preferences.
Homologation (-O-CH2-CH2-)Increase the distance between the two pyridine rings.Increases flexibility and the distance between the pharmacophoric groups.

The predicted impacts are based on general principles and require experimental verification through techniques like X-ray crystallography or NMR spectroscopy.

Chiral Resolution and Stereochemical Effects on Biological Potency

While this compound itself is achiral, the introduction of a chiral center, for instance by substituting the methylene linker, necessitates the separation of enantiomers and the evaluation of their individual biological activities. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and even different pharmacological activities.

The resolution of a racemic mixture into its constituent enantiomers is typically achieved through chiral chromatography or by diastereomeric salt formation with a chiral resolving agent. Once separated, each enantiomer is tested in biological assays to determine if the target protein exhibits stereoselectivity.

A significant difference in potency between enantiomers provides strong evidence for a specific, three-dimensional binding interaction with the target. The more active enantiomer is referred to as the eutomer, while the less active one is the distomer. Understanding the stereochemical requirements of the target is crucial for the design of more potent and selective ligands.

A hypothetical example of the effect of chirality on biological potency is presented in the table below, assuming the introduction of a methyl group on the linker methylene.

EnantiomerBiological Potency (e.g., IC50)Eudismic Ratio
(R)-isomer10 nM10
(S)-isomer100 nM
Racemate55 nM

This is a hypothetical data table to illustrate the concept of stereochemical effects on potency. The eudismic ratio is the ratio of the potency of the eutomer to that of the distomer.

Quantitative Analysis of Structure-Kinetic Relationships (e.g., Target Residence Time)

Beyond traditional structure-activity relationships (SAR), which primarily focus on binding affinity (potency), there is a growing interest in understanding the structure-kinetic relationships (SKR). SKR investigates how chemical modifications influence the kinetics of the drug-target interaction, specifically the association rate constant (k_on) and the dissociation rate constant (k_off). The reciprocal of the dissociation rate constant (1/k_off) defines the target residence time, which is the duration for which a drug remains bound to its target.

A longer target residence time can lead to a more sustained pharmacological effect in vivo, which may not be predicted by affinity alone. Therefore, optimizing for a slow k_off has become an important goal in drug discovery.

Quantitative analysis of SKR involves measuring the k_on and k_off rates for a series of analogs. These kinetic parameters are then correlated with structural features of the molecules. For example, the introduction of a specific hydrogen bond donor or a hydrophobic group might not significantly increase affinity but could dramatically slow down the dissociation rate by forming a strong and stable interaction with the target.

Techniques such as surface plasmon resonance (SPR) or radioligand binding kinetics assays are used to measure these kinetic parameters. The data obtained can be used to build quantitative structure-kinetic relationship (QSKR) models, which can then be used to predict the kinetic profiles of new, un-synthesized compounds.

A hypothetical data table illustrating the analysis of structure-kinetic relationships is provided below.

CompoundModificationAffinity (KD, nM)Association Rate (k_on, M⁻¹s⁻¹)Dissociation Rate (k_off, s⁻¹)Residence Time (τ, min)
Parent Compound-501 x 10⁵5 x 10⁻³3.3
Analog A4'-Chloro on Pyridin-2-yl251.5 x 10⁵3.75 x 10⁻³4.4
Analog B3'-Methoxy on Pyridin-2-yl402 x 10⁵8 x 10⁻³2.1
Analog CThioether linker600.8 x 10⁵4.8 x 10⁻³3.5

This is a hypothetical data table to illustrate the principles of SKR analysis. KD = k_off / k_on; τ = 1 / k_off.

Mechanistic Insights into the Preclinical Cellular and Molecular Actions of 6 Pyridin 2 Ylmethoxy Nicotinic Acid

Cellular Pathway Modulation and Signal Transduction Analysis

There is currently no available scientific literature that details the modulation of any specific cellular pathways or signal transduction cascades by 6-(Pyridin-2-ylmethoxy)nicotinic acid. Research investigating the effects of this compound on key cellular signaling networks, such as MAPK/ERK, PI3K/Akt, or JAK/STAT pathways, has not been identified. Consequently, its impact on downstream cellular processes regulated by these pathways remains unknown.

Subcellular Localization and Organelle-Specific Effects

Information regarding the subcellular localization of this compound within cells is not documented. Studies employing techniques such as immunofluorescence, confocal microscopy, or subcellular fractionation to determine its accumulation in specific organelles like the mitochondria, endoplasmic reticulum, or nucleus have not been reported. Therefore, any organelle-specific effects or functions of this compound are yet to be determined.

Interaction with Macromolecular Assemblies and Protein Complexes

There is no published research on the direct interaction of this compound with any specific macromolecular assemblies or protein complexes. Techniques such as co-immunoprecipitation, pull-down assays, or yeast two-hybrid screening have not been utilized to identify potential protein binding partners for this compound. As a result, its molecular targets and its role in the formation or disruption of protein complexes are not understood.

Quantitative Cell-Based Assays for Functional Efficacy (at the cellular level)

No data from quantitative cell-based assays are available to describe the functional efficacy of this compound at the cellular level. Reports on its activity in assays measuring cell viability, proliferation, apoptosis, or other cellular functions are absent from the scientific literature.

Assay TypeTarget/EndpointResult
Cell ViabilityNot specifiedNo data available
Cell ProliferationNot specifiedNo data available
Apoptosis InductionNot specifiedNo data available
Cytokine ProductionNot specifiedNo data available

Integration with "Omics" Technologies for Mechanistic Deconvolution (e.g., transcriptomics, metabolomics)

The application of "omics" technologies to elucidate the mechanism of action of this compound has not been reported. There are no available transcriptomic studies (e.g., RNA-seq) detailing its impact on global gene expression, nor are there metabolomic analyses describing its effects on the cellular metabolic profile. Consequently, a systems-level understanding of its cellular effects remains uninvestigated.

"Omics" TechnologyFocusFindings
TranscriptomicsGene expression changesNo data available
ProteomicsProtein abundance alterationsNo data available
MetabolomicsMetabolic profile shiftsNo data available

Chemical Biology Applications and Development of Advanced Chemical Probes Based on 6 Pyridin 2 Ylmethoxy Nicotinic Acid

Design and Synthesis of Affinity-Based Chemical Probes for Target Engagement Studies

The development of affinity-based chemical probes is a cornerstone of chemical biology, enabling the identification and validation of protein targets for small molecules. For a compound like 6-(Pyridin-2-ylmethoxy)nicotinic acid, whose biological targets may include nicotinic acetylcholine (B1216132) receptors (nAChRs), designing probes to confirm this engagement is a critical step. nih.govnih.gov An affinity-based probe typically consists of three components: the parent molecule for target binding, a reactive group for covalent modification of the target, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment.

The synthesis of such a probe would likely begin with the core this compound structure. A common strategy involves introducing a linker arm at a position on the molecule that is not critical for target binding. This linker can then be functionalized with a photoreactive group, such as a diazirine, and a terminal alkyne or azide (B81097) for subsequent "click" chemistry attachment of a reporter tag.

A plausible synthetic route could be adapted from methodologies used for similar nicotinic acid derivatives. For instance, the synthesis of related 6-substituted nicotinic analogs often involves the modification of the pyridine (B92270) ring. researchgate.net A synthetic scheme for an affinity probe of this compound might involve the initial synthesis of the core molecule, followed by the addition of a linker with a photoreactive group to the pyridine ring of the nicotinic acid moiety. This strategic placement would aim to minimize disruption of the key interactions with the putative binding pocket of the target protein.

Table 1: Potential Synthetic Strategy for an Affinity-Based Probe

StepDescriptionKey Reagents and Conditions
1 Synthesis of Core Scaffold Coupling of a protected 2-(hydroxymethyl)pyridine with a 6-halonicotinic acid ester, followed by deprotection.
2 Linker Attachment Amide coupling of the carboxylic acid of the nicotinic acid moiety with a bifunctional linker containing an amino group and a terminal alkyne.
3 Introduction of Photoreactive Group Modification of the pyridine ring of the nicotinic acid with a diazirine-containing precursor.
4 Final Probe Assembly "Click" chemistry reaction between the terminal alkyne on the linker and an azide-functionalized reporter tag (e.g., biotin-azide).

This modular approach allows for the synthesis of a suite of probes with different reporter tags, enabling various downstream applications for target engagement studies.

Development of Fluorescent and Biotinylated Derivatives for Imaging and Pull-Down Assays

Building upon the core structure of this compound, fluorescent and biotinylated derivatives can be created to serve as powerful tools for visualizing target localization within cells and for isolating and identifying binding partners.

Fluorescent Derivatives for Cellular Imaging:

Fluorescent probes are indispensable for studying the subcellular distribution of a drug's target. The design of a fluorescent derivative of this compound would involve conjugating a fluorophore to the parent molecule. The choice of fluorophore is critical and depends on the specific application, considering factors like brightness, photostability, and spectral properties to avoid interference with cellular autofluorescence.

Research on analogous compounds provides a roadmap for this process. For example, fluorescent probes for α4β2* nAChRs have been successfully developed by modifying a PET probe scaffold. nih.gov In these studies, fluorophores like dansyl and fluorescein (B123965) were attached to the core molecule, and the resulting probes were used to visualize the receptors in HEK cells expressing the target. nih.govsnmjournals.org Similarly, a fluorescent version of this compound could be synthesized and used to image its target in living cells, providing valuable information about its localization in different cellular compartments.

Biotinylated Derivatives for Pull-Down Assays:

Biotinylated probes are the gold standard for affinity purification of target proteins. The high affinity of the biotin-streptavidin interaction allows for the efficient capture of the probe-protein complex from cell lysates. A biotinylated derivative of this compound could be synthesized by attaching a biotin moiety via a linker arm, similar to the design of the affinity-based probes described earlier.

Once the biotinylated probe is incubated with a cell lysate, the resulting complexes can be captured on streptavidin-coated beads. After washing away non-specifically bound proteins, the target protein can be eluted and identified by mass spectrometry. This approach has been successfully used to identify the binding partners of numerous small molecules. For instance, biotinylated probes of other nicotinic ligands have been instrumental in characterizing their interactions with nAChRs. snmjournals.org

Table 2: Research Findings on Related Fluorescent and Biotinylated Probes

Probe TypeParent Molecule AnalogReporter TagApplicationKey FindingCitation
Fluorescent Nifrolidine analogDansylCellular Imaging of α4β2* nAChRsProbe successfully labeled receptors in HEK cells. nih.gov
Fluorescent Nifrolidine analogFluorescein (Nifrofam)Cellular Imaging of α4β2* nAChRsCo-localization with antibody-labeled cell surface receptors confirmed target engagement. nih.govsnmjournals.org
Biotinylated Nifrolidine analogBiotin (Nifrobiotin)Pull-down AssaysThe biotinylated probe retained binding affinity for the target receptor. snmjournals.org

These examples underscore the feasibility and utility of developing similar probes based on the this compound scaffold to elucidate its molecular targets and mechanism of action.

Application in Phenotypic Screens for Novel Biological Target Discovery

Phenotypic screening has re-emerged as a powerful strategy in drug discovery, focusing on identifying compounds that produce a desired phenotypic change in a cell or organism, without a priori knowledge of the molecular target. researchgate.net This approach is particularly valuable for discovering first-in-class drugs with novel mechanisms of action.

A compound library containing this compound and its derivatives could be employed in various phenotypic screening campaigns. The choice of assay would depend on the suspected therapeutic area or biological process of interest. For example, given the structural similarity to ligands of nAChRs, which are implicated in neurological disorders, a relevant phenotypic screen could involve assays that measure neuronal health, neurite outgrowth, or protection from neurotoxins.

The process typically involves the following steps:

Assay Development: A robust and scalable assay is designed to measure a specific phenotype. This could be a high-content imaging assay that quantifies changes in cellular morphology or the expression of specific protein markers.

Screening: The chemical library is screened in the assay to identify "hits" that produce the desired phenotypic change.

Hit Confirmation and Validation: The activity of the initial hits is confirmed through dose-response studies and by testing in orthogonal assays.

Target Deconvolution: Once a validated hit is identified, the next and often most challenging step is to determine its molecular target. This is where the affinity-based and biotinylated probes discussed previously become crucial.

By employing this compound in phenotypic screens, researchers could uncover unexpected biological activities and identify novel targets, potentially opening up new avenues for therapeutic intervention.

Utility in Modulating Specific Biological Pathways for Research Purposes

Beyond target discovery, well-characterized chemical probes derived from this compound can serve as invaluable tools for dissecting the function of specific biological pathways. Given the established role of related nicotinic acid derivatives in modulating nAChR activity, it is plausible that this compound could be used to probe the physiological and pathological roles of these receptors. nih.gov

Nicotinic acetylcholine receptors are involved in a wide range of physiological processes, including synaptic transmission, learning, memory, and attention. nih.gov Dysregulation of nAChR signaling is implicated in various disorders such as Alzheimer's disease, Parkinson's disease, and addiction. nih.gov

A selective modulator of a specific nAChR subtype derived from this compound could be used to:

Investigate the role of specific nAChR subtypes in different brain regions: By applying the compound to brain slices or in vivo models, researchers could study the effects on neuronal firing, neurotransmitter release, and synaptic plasticity.

Explore the downstream signaling pathways activated by nAChRs: The activation of nAChRs can trigger various intracellular signaling cascades, including those involving calcium, protein kinase A, and MAP kinases. A specific chemical modulator would allow for the precise dissection of these pathways.

Validate nAChRs as therapeutic targets: By using the compound to modulate nAChR activity in animal models of disease, researchers could assess the therapeutic potential of targeting these receptors.

Furthermore, some nicotinic acid derivatives have shown anti-inflammatory properties. nih.gov If this compound or its derivatives possess such activity, they could be used as chemical tools to investigate the role of specific inflammatory pathways in disease.

Future Research Trajectories and Innovations in 6 Pyridin 2 Ylmethoxy Nicotinic Acid Research

Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds based on the 6-(Pyridin-2-ylmethoxy)nicotinic acid scaffold. De novo drug design, which aims to generate novel molecular structures from the ground up, is increasingly powered by sophisticated algorithms that can navigate vast chemical spaces with high efficiency. nih.govschrodinger.com

Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large databases of known bioactive molecules, like ChEMBL, to learn the underlying rules of chemical structure and bonding. nih.gov For the this compound series, these models can be fine-tuned to generate novel analogues that retain the core scaffold while exploring diverse substitutions on both the pyridine (B92270) and nicotinic acid rings. This approach allows for the creation of billions of new chemical structures that can then be computationally screened for desired properties. schrodinger.com

Machine learning algorithms, particularly deep learning, can build predictive models for various properties, including binding affinity to specific targets, absorption, distribution, metabolism, and excretion (ADME) characteristics, and potential toxicity. nih.gov By combining generative design with these predictive models, researchers can create a closed-loop system for accelerated discovery. For instance, an AI framework could generate novel derivatives, predict their efficacy and safety profiles, and prioritize the most promising candidates for synthesis and experimental testing, significantly reducing the time and cost associated with traditional drug discovery pipelines. mdpi.commdpi.com This data-driven approach facilitates the exploration of novel chemical matter and the identification of candidates with potentially improved potency and selectivity. schrodinger.com

Table 1: Application of AI/ML in De Novo Design for the this compound Scaffold

AI/ML Technique Application Potential Outcome
Recurrent Neural Networks (RNNs) Trained on SMILES strings of known kinase or GPCR inhibitors to learn chemical grammar. nih.gov Generation of novel, synthetically feasible derivatives of the scaffold with predicted activity.
Generative Adversarial Networks (GANs) Generates new molecules that are indistinguishable from real, known drugs, while optimizing for desired properties. Design of compounds with enhanced binding affinity and improved ADME profiles.
Deep Reinforcement Learning Optimizes molecular structures iteratively based on a reward function (e.g., predicted binding score). nih.gov Discovery of highly potent and selective modulators for specific biological targets.

| Predictive ADME/Tox Models | Uses quantitative structure-activity relationship (QSAR) models to predict physicochemical and toxicological properties. nih.gov | Early-stage filtering of compounds with unfavorable safety profiles, prioritizing candidates for further development. |

Development of Advanced In Vitro and Organoid Models for Complex Biological Systems

The limitations of traditional two-dimensional (2D) cell cultures in predicting human responses have spurred the development of more physiologically relevant in vitro systems. nih.gov Future research on this compound and its analogues will greatly benefit from the use of advanced models like 3D organoids and microfluidic organ-on-a-chip (OOC) systems. nih.govfrontiersin.org

Organoids, which are self-organizing 3D cell cultures derived from stem cells or patient tissues, can replicate the complex architecture and functionality of human organs in vitro. nih.govsciltp.com For instance, liver organoids can be used to assess the metabolism of new derivatives of the this compound scaffold and predict potential hepatotoxicity with greater accuracy than conventional cell lines. nih.gov Given that derivatives of nicotinic acid can target nicotinic acetylcholine (B1216132) receptors (nAChRs) which are abundant in the brain, brain organoids could serve as invaluable models to study neuro-specific effects, target engagement, and potential neurotoxicity of novel compounds. nih.govmdpi.com These models allow for the investigation of cellular interactions and developmental processes that are not possible in 2D cultures. researchgate.netnih.gov

Organ-on-a-chip platforms add another layer of sophistication by incorporating microfluidic systems to mimic the dynamic environment of the human body, including blood flow and mechanical cues. frontiersin.org A multi-organ chip could be used to study the systemic effects of a compound, providing insights into its pharmacokinetic and pharmacodynamic properties across different interconnected "organs" like the gut, liver, and kidney. nih.gov These advanced models are critical for de-risking drug candidates before they enter clinical trials and are aligned with regulatory pushes to reduce reliance on animal testing. mdpi.com

Table 2: Advanced In Vitro Models for Evaluating Scaffold Derivatives

Model System Biological Question Advantage over Traditional Models
Liver Organoids Assessment of metabolism and potential drug-induced liver injury (DILI). nih.gov Recapitulates complex liver architecture and metabolic functions. nih.gov
Brain Organoids Evaluation of neuroactivity, target engagement at nAChRs, and neurotoxicity. mdpi.com Models aspects of human brain development and complex neuronal networks. mdpi.comnih.gov
Intestinal Organoids Study of oral absorption and first-pass metabolism. nih.gov Mimics the cellular composition and barrier function of the intestinal epithelium. nih.gov

| Organ-on-a-Chip (OOC) | Investigation of multi-organ toxicity and pharmacokinetic/pharmacodynamic (PK/PD) relationships. nih.gov | Provides a dynamic microenvironment and allows for the integration of multiple tissue types. frontiersin.org |

Exploration of Polypharmacology and Multi-Target Modulators Based on the Scaffold

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the concept of polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets simultaneously. This approach can be particularly beneficial for treating complex, multifactorial diseases like cancer or neurodegenerative disorders, where hitting a single target may be insufficient.

The this compound scaffold is a promising starting point for developing multi-target modulators. For example, research has shown that related structures can act as ligands for nicotinic acetylcholine receptors (nAChRs) or as negative allosteric modulators for metabotropic glutamate (B1630785) receptor 5 (mGlu₅). nih.govnih.gov Future research could focus on systematically modifying the scaffold to create compounds that possess dual activity. For instance, a single molecule could be engineered to modulate both a neurotransmitter receptor and a key signaling kinase, offering a synergistic therapeutic effect for certain central nervous system disorders.

This strategy requires a deep understanding of the structure-activity relationships (SAR) for each target. Computational methods, such as molecular docking and pharmacophore modeling, can be employed to design molecules that fit the binding sites of multiple targets. The development of pyridine-urea derivatives as anticancer agents targeting VEGFR-2 demonstrates the versatility of related pyridine scaffolds in generating potent inhibitors for different target classes. mdpi.com By exploring the polypharmacological potential of the this compound core, researchers may uncover novel therapeutic strategies and first-in-class medicines.

Collaborative Research Paradigms and Data Sharing Initiatives in Chemical Biology

The complexity and cost of modern drug discovery necessitate a shift away from siloed research efforts towards more open and collaborative models. The future advancement of research on the this compound scaffold will depend on enhanced collaboration and data sharing among academic institutions, pharmaceutical companies, and non-profit foundations.

Open science initiatives that encourage the sharing of chemical probes, screening data, and experimental protocols can accelerate the pace of discovery by preventing the duplication of efforts and allowing researchers to build upon each other's work. Public-private partnerships can leverage the strengths of both sectors, combining the innovative basic research of academia with the drug development expertise and resources of industry.

Furthermore, the creation of curated databases specifically for chemical scaffolds like this compound could serve as a valuable resource for the scientific community. These databases could house information on synthesized analogues, their biological activities across various assays, and their ADME/Tox properties. Integrating this data with AI/ML platforms would create a powerful ecosystem for generating new hypotheses and designing next-generation compounds. Fostering a culture of open data and collaborative research will be crucial for navigating the challenges of drug discovery and translating fundamental chemical biology insights into tangible therapeutic benefits.

Q & A

Q. What are the optimal synthetic routes for 6-(Pyridin-2-ylmethoxy)nicotinic acid, and how do reaction conditions influence yield?

Synthesis typically involves nucleophilic substitution between pyridin-2-ylmethanol and a halogenated nicotinic acid derivative (e.g., 6-chloronicotinic acid). Key parameters include:

  • Base selection : Alkali carbonates (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
  • Temperature : Reactions often proceed at 80–100°C to balance reactivity and byproduct formation .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities, achieving ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., pyridylmethoxy protons at δ 4.8–5.2 ppm; aromatic protons at δ 7.0–8.5 ppm) .
  • LC-MS : Validates molecular weight ([M+H]⁺ expected at m/z 247.2) and detects degradation products .
  • IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyridine ring vibrations (1600–1450 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to improve biological activity?

Strategy :

  • Substituent modification : Replace pyridylmethoxy with bulkier groups (e.g., cyclopentyloxy) to enhance target binding .
  • Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole moiety to improve metabolic stability .
  • Example : 6-(Cyclopentyloxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide showed improved anti-inflammatory activity in vitro .

Q. What experimental approaches resolve contradictions in structure-activity relationship (SAR) data for analogs?

  • Systematic SAR libraries : Synthesize derivatives with single-variable substitutions (e.g., halogen, alkyl, aryl) to isolate electronic/steric effects .
  • Computational modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO/LUMO energies) influencing reactivity .
  • Case study : Trifluoroethoxy substitution () vs. methoxy () alters electron-withdrawing effects, impacting binding to nicotinic acetylcholine receptors .

Q. How can researchers address solubility challenges in biological assays for this compound?

  • pH adjustment : Use buffered solutions (pH 7.4) to deprotonate the carboxylic acid, enhancing aqueous solubility .
  • Co-solvents : Ethanol or DMSO (≤5% v/v) maintain compound stability without denaturing proteins .
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes to improve bioavailability in in vivo models .

Methodological and Analytical Challenges

Q. What strategies mitigate side reactions during the synthesis of pyridylmethoxy-substituted nicotinic acids?

  • Protection/deprotection : Temporarily protect the carboxylic acid as a methyl ester to prevent nucleophilic attack during substitution .
  • Catalytic optimization : Use Pd/Cu catalysts for Ullmann-type coupling to reduce aryl ether byproducts .
  • Byproduct analysis : LC-MS monitors intermediates (e.g., unreacted halogenated precursors) for real-time reaction adjustments .

Q. How do researchers validate target engagement in cellular assays for this compound?

  • Fluorescent probes : Conjugate this compound with BODIPY tags for live-cell imaging .
  • Competitive binding assays : Use radiolabeled [³H]-epibatidine to quantify displacement at nicotinic receptors .
  • CRISPR-Cas9 knockout : Validate specificity by testing activity in cells lacking the α7 nicotinic receptor subunit .

Data Interpretation and Reporting

Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity data?

  • Re-evaluate force fields : Adjust parameters in molecular docking (e.g., AutoDock Vina) to account for solvation effects .
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .
  • Example : A 0.5 kcal/mol error in docking scores led to false positives in a thrombin inhibition study; ITC corrected these findings .

Q. What statistical methods are appropriate for dose-response studies involving this compound?

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism .
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points in IC₅₀ determinations .
  • Reproducibility : Report pEC₅₀ values with 95% confidence intervals across ≥3 independent replicates .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact; use fume hoods for weighing .
  • Spill management : Neutralize acidic spills with sodium bicarbonate before disposal .
  • Waste disposal : Incinerate at ≥1000°C to prevent environmental release of persistent metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.